![molecular formula C16H10BrNO3 B15061100 6-bromo-2-[2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061100.png)
6-bromo-2-[2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-2-[2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid is a complex organic compound with a molecular formula of C16H10BrNO3 This compound is characterized by the presence of a bromine atom, a furan ring, and a quinoline carboxylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-[2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-[2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-2-[2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding dihydro derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydro derivatives of the original compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-bromo-2-[2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 6-bromo-2-[2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- 6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid
- 6-bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid
- 6-bromo-2-[2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid
Uniqueness
Compared to similar compounds, 6-bromo-2-[2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C16H10BrNO3 |
|---|---|
Peso molecular |
344.16 g/mol |
Nombre IUPAC |
6-bromo-2-[2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H10BrNO3/c17-10-3-6-15-13(8-10)14(16(19)20)9-11(18-15)4-5-12-2-1-7-21-12/h1-9H,(H,19,20) |
Clave InChI |
OQGPWKLAZNTGCO-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[2-(4-Borono-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-3-yl]boronic acid](/img/structure/B15061032.png)

![[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate](/img/structure/B15061043.png)
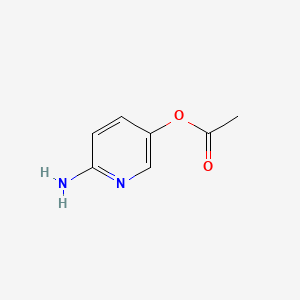

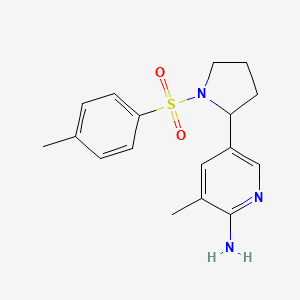
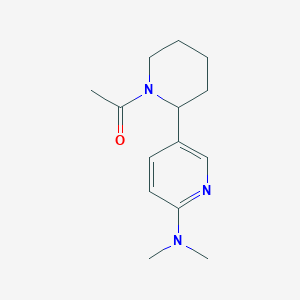
![1-Bromo-4-[[(4-bromophenyl)-chloromethyl]sulfonyl-chloromethyl]benzene](/img/structure/B15061069.png)
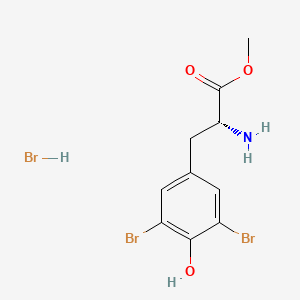
![4-(3-Bromo-benzylidene)-2-methyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B15061077.png)
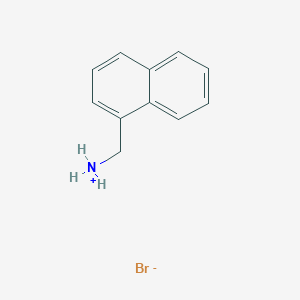
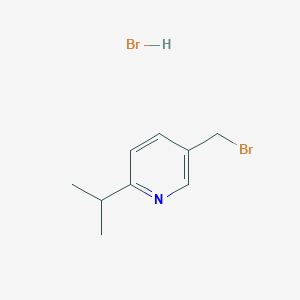
![N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B15061090.png)

